molecular formula C9H13Cl2N3 B2952179 Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride CAS No. 1357352-53-4

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride

Cat. No.: B2952179
CAS No.: 1357352-53-4
M. Wt: 234.12
InChI Key: PELFFBXXBSNWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride is a chemical compound with the molecular formula C9H11N3·2HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities[_{{{CITATION{{{_1{Recent developments of imidazo 1,2- - RSC Publishing

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride typically involves the following steps:

  • Formation of Imidazo[1,2-a]pyridine Core: The core structure of imidazo[1,2-a]pyridine is synthesized through a cyclization reaction involving a suitable precursor, such as an amino-pyridine derivative.

  • Introduction of Methyl Group: The imidazo[1,2-a]pyridine core is then functionalized by introducing a methyl group at the 3-position.

  • Formation of Methylamine Derivative: The methyl group is further modified to form the methylamine derivative.

  • Conversion to Dihydrochloride: Finally, the compound is converted to its dihydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine oxo derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to understand its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, including its use as an antituberculosis agent[_{{{CITATION{{{_1{Recent developments of imidazo 1,2- - RSC Publishing.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride is compared with other similar compounds, such as:

  • Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Other methylamine derivatives: These compounds have different heterocyclic cores but contain the methylamine functional group.

Uniqueness: this compound is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the methylamine group, which imparts distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-10-6-8-7-11-9-4-2-3-5-12(8)9;;/h2-5,7,10H,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELFFBXXBSNWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C2N1C=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.